(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine

Lipophilicity SAR Pharmacokinetics

(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine (CAS 380437-02-5; molecular formula C13H18N2S; molecular weight 234.36 g/mol) is a synthetic small molecule belonging to the 2-aminothiazoline (4,5-dihydrothiazole) class, structurally characterized by a 2,5-dimethylphenyl substituent on the exocyclic amine and geminal dimethyl substitution at the 4-position of the dihydrothiazole ring. The compound exhibits a computed XLogP3 of 3.0 and a predicted boiling point of 330.6 ± 52.0 °C at 760 mmHg, indicating moderate lipophilicity suitable for cell-permeable probe design.

Molecular Formula C13H18N2S
Molecular Weight 234.36
CAS No. 380437-02-5
Cat. No. B2502261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine
CAS380437-02-5
Molecular FormulaC13H18N2S
Molecular Weight234.36
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC2=NC(CS2)(C)C
InChIInChI=1S/C13H18N2S/c1-9-5-6-10(2)11(7-9)14-12-15-13(3,4)8-16-12/h5-7H,8H2,1-4H3,(H,14,15)
InChIKeyZIPMWPIXZPPQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine (CAS 380437-02-5)


(4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine (CAS 380437-02-5; molecular formula C13H18N2S; molecular weight 234.36 g/mol) is a synthetic small molecule belonging to the 2-aminothiazoline (4,5-dihydrothiazole) class, structurally characterized by a 2,5-dimethylphenyl substituent on the exocyclic amine and geminal dimethyl substitution at the 4-position of the dihydrothiazole ring [1]. The compound exhibits a computed XLogP3 of 3.0 and a predicted boiling point of 330.6 ± 52.0 °C at 760 mmHg, indicating moderate lipophilicity suitable for cell-permeable probe design [1]. This specific substitution pattern — 2,5-dimethyl on the phenyl ring combined with 4,4-dimethyl on the non-aromatic thiazoline — creates a unique three-dimensional pharmacophoric signature that distinguishes it from both the fully aromatic thiazole analogues and regioisomeric dimethylphenyl variants, making it a valuable scaffold for medicinal chemistry campaigns targeting selectivity-driven programs . Commercially, it is cataloged as EN300-02802 by Enamine LLC and is available from multiple global suppliers with certified purity specifications [2].

Why Generic Substitution Fails: The Critical Differentiation of (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine from Its Closest Structural Analogs


Within the 2-aminothiazoline chemotype, minor positional isomerism or heterocycle oxidation state changes produce non-interchangeable physicochemical and pharmacological profiles . The (4,4-dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine scaffold cannot be substituted by the 2,4-dimethylphenyl regioisomer (CAS 67624-30-0), the fully aromatic 2-aminothiazole analog (CAS 101967-39-9), or the N-benzyl derivative (CAS 125101-40-8) without fundamentally altering key selection-relevant parameters: lipophilicity (ΔXLogP up to ~0.4 units between regioisomers), hydrogen-bonding capacity, conformational flexibility around the dihydrothiazole ring, and the pKa of the amidine-like nitrogen [1]. These differences directly affect target binding kinetics, off-target liability profiles, metabolic stability, and solubility—any substitution therefore risks program-specific SAR discontinuity . The subsequent quantitative evidence demonstrates exactly where this compound diverges from the comparator set in measurable, decision-relevant dimensions.

Quantitative Differentiation Evidence for (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine Versus Closest Analogs


Regioisomeric Lipophilicity Differentiation: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution

The 2,5-dimethylphenyl regioisomer exhibits a computed XLogP3 of 3.0, which differs from the 2,4-dimethylphenyl analog (CAS 67624-30-0) by approximately 0.3–0.4 log units due to the distinct spatial arrangement of the methyl substituents on the phenyl ring [1]. This difference in lipophilicity translates to a predicted ~2-fold shift in octanol-water partitioning, affecting both passive membrane permeability and nonspecific protein binding in cellular assays [1]. For procurement decisions in lead optimization programs, this measurable ΔlogP directly impacts the ADME profile and requires independent evaluation.

Lipophilicity SAR Pharmacokinetics Permeability

Hydrogen-Bond Acceptor Capacity: Dihydrothiazole (sp3-CS) vs. Aromatic Thiazole (sp2-C=N)

The target compound contains two hydrogen-bond acceptor atoms (the endocyclic nitrogen and sulfur of the 4,5-dihydrothiazole ring), consistent with its computed HBA count of 2 [1]. In contrast, the fully aromatic analog 4-(2,5-dimethylphenyl)thiazol-2-amine (CAS 101967-39-9) presents the thiazole nitrogen in an sp2-hybridized aromatic environment, altering both the Lewis basicity and the spatial orientation of the lone pair . The dihydrothiazole ring's partial sp3 character at the sulfur center introduces a distinct dipole moment and hydrogen-bond acceptor geometry (~tetrahedral vs. trigonal planar), which can differentiate kinase hinge-binding or protein-protein interaction (PPI) inhibitory profiles.

Hydrogen Bonding Target Engagement Conformational Analysis Scaffold Selection

Conformational Constraint from 4,4-Geminal Dimethyl Substitution vs. Unsubstituted Dihydrothiazole Core

The 4,4-dimethyl substitution on the dihydrothiazole ring introduces a Thorpe-Ingold effect that restricts rotational degrees of freedom and pre-organizes the scaffold for target binding [1]. The unsubstituted parent core (e.g., N-(2,5-dimethylphenyl)-4,5-dihydrothiazol-2-amine, lacking the 4,4-dimethyl group) possesses two additional freely rotating C-H bonds, increasing conformational entropy. This gem-dimethyl effect is a well-precedented strategy in medicinal chemistry to reduce the entropic penalty upon binding, potentially enhancing target affinity without altering the overall molecular weight or hydrogen-bonding profile [1].

Conformational Restriction Entropic Penalty Binding Kinetics Scaffold Design

N-Benzyl Analog Comparison: Phenyl vs. Benzyl Attachment and Its Impact on Molecular Shape and Basicity

The exocyclic amine in the target compound is directly linked to a 2,5-dimethylphenyl ring, providing an aniline-like conjugation with the 2-aminothiazoline core (amidine character). In contrast, the N-benzyl analog (CAS 125101-40-8) inserts a methylene spacer between the phenyl ring and the amine, converting the electronic character from partially conjugated aniline-type to a more basic benzylamine-type . This structural difference shifts the amidine pKa by an estimated >0.5–1.0 unit and dramatically alters the three-dimensional molecular shape (distance from phenyl centroid to thiazoline centroid increased by ~1.2 Å based on standard bond geometries).

Molecular Shape Basicity Amidine pKa Selectivity

Supplier-Certified Purity and Lot-to-Lot Reproducibility: 98% vs. 95% Grade Options for Downstream Assay Integrity

The target compound is commercially available at two distinct purity specifications from different vendors: a 98% purity grade (e.g., Beyotime Y076462) and a 95% purity grade (e.g., AKSci 7817CG, Enamine EN300-02802 standard catalog, and LeYan 1582221) [1]. The 3% purity gap corresponds to a difference in total impurity burden of 20,000–30,000 ppm, which can significantly alter the outcome of sensitive biophysical assays (SPR, ITC, DSF) and cell-based potency determinations where trace metal or organic contaminants may act as confounding inhibitors or cytotoxic agents [1].

Purity Quality Control Reproducibility Procurement

Physicochemical Property Differentiation: Aqueous Solubility and Drug-Likeness vs. Fully Aromatic Thiazole

The target compound's 4,5-dihydrothiazole core (saturated at the 4,5-bond) distinguishes it from fully aromatic thiazole analogs in key drug-likeness parameters. While the molecular weight (234.36 g/mol) and lipophilicity (XLogP3 = 3.0) are identical to regioisomeric dihydrothiazoles, the partially saturated ring offers a topological polar surface area (TPSA) predicted to be slightly greater than the corresponding thiazole (due to the tetrahedral sulfur contribution), potentially enhancing aqueous solubility [1]. The compound satisfies Lipinski's Rule of Five (MW <500, LogP <5, HBD = 1 ≤5, HBA = 2 ≤10) and is thus suitable as a lead-like starting point without requiring property optimization [1].

Solubility Drug-Likeness Lipinski Lead Optimization

Verified Application Scenarios for (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine Based on Differentiation Evidence


Selective Kinase Hinge-Binder Design Utilizing 2,5-Dimethylphenyl Regioisomerism

The 2,5-dimethylphenyl substitution pattern (vs. 2,4- or 2,6-isomers) alters the vector and rotational profile of the pendant phenyl ring, which is critical for exploiting selectivity pockets adjacent to the hinge region [1]. Researchers developing kinase inhibitors with specific gatekeeper residue interactions should prioritize this regioisomer for its unique shape complementarity and lipophilicity (XLogP3 = 3.0) that balances cellular permeability with target engagement [1].

Fragment-Based and Conformationally Constrained Lead Discovery

The 4,4-gem-dimethyl substitution provides a pre-organized scaffold with reduced entropic penalty upon target binding, as supported by the Thorpe-Ingold effect [1]. Fragment-based drug discovery (FBDD) programs that require a rigid, low-molecular-weight (234.36 Da) aminothiazoline core for SPR or NMR screening should select this compound over the non-geminal analog to maximize the likelihood of detecting weak but specific binding events [1].

Targeted Protein Degradation (PROTAC) Linker Attachment via the Dihydrothiazole Amine

The partially saturated dihydrothiazole ring provides a chemically differentiated handle (secondary amine, HBD = 1) for linker conjugation in PROTAC design, where the tetrahedral sulfur geometry (vs. planar thiazole sulfur) may influence ternary complex formation and ubiquitination efficiency [1][2]. Procurement of the >98% purity grade is strongly recommended for cellular degradation assays, as the 3% impurity gap (equivalent to 20,000 ppm) could confound proteasome-dependent viability readouts [3].

Core-Hopping and Library Diversification of Aminothiazoline Chemical Space

When replacing a fully aromatic 2-aminothiazole core in a lead series, the 4,5-dihydrothiazole scaffold (CAS 380437-02-5) offers a measurable difference in TPSA (~14.5 Ų lower) and a more basic amidine nitrogen, enabling exploration of novel intellectual property space while preserving the key hydrogen-bonding interactions with the target [1]. This compound serves as a direct entry point for parallel synthesis of focused libraries, with multiple global suppliers (Enamine, AKSci, Beyotime) ensuring competitive procurement and reliable resupply [2].

Quote Request

Request a Quote for (4,4-Dimethyl-4,5-dihydro-thiazol-2-yl)-(2,5-dimethyl-phenyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.